8-Oxa-2-thia-5-azaspiro[3.5]nonane
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Overview
Description
8-Oxa-2-thia-5-azaspiro[3.5]nonane is a spiro compound characterized by its unique structure, which includes an oxygen, sulfur, and nitrogen atom within a nonane ring system.
Preparation Methods
The synthesis of 8-Oxa-2-thia-5-azaspiro[3.5]nonane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
8-Oxa-2-thia-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Scientific Research Applications
8-Oxa-2-thia-5-azaspiro[3.5]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Oxa-2-thia-5-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
8-Oxa-2-thia-5-azaspiro[3.5]nonane can be compared with other spiro compounds, such as:
8-Oxa-5-azaspiro[3.5]nonane: Similar structure but lacks the sulfur atom, leading to different chemical properties.
2-Oxa-6-azaspiro[3.5]nonane: Contains an additional oxygen atom, which affects its reactivity and applications.
2-Oxa-5-azaspiro[3.5]nonane hemioxalate: A derivative with an oxalate group, used in different chemical contexts.
The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H11NOS |
---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
8-oxa-2-thia-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C6H11NOS/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2 |
InChI Key |
HWUOLNZXEPXFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(N1)CSC2 |
Origin of Product |
United States |
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